molecular formula C4H6N4O2 B2598212 6-(Methylamino)-2,3,4,5-tetrahydro-1,2,4-triazine-3,5-dione CAS No. 64842-42-8

6-(Methylamino)-2,3,4,5-tetrahydro-1,2,4-triazine-3,5-dione

Cat. No.: B2598212
CAS No.: 64842-42-8
M. Wt: 142.118
InChI Key: CCMABXFRTXZZBR-UHFFFAOYSA-N
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Description

6-(Methylamino)-2,3,4,5-tetrahydro-1,2,4-triazine-3,5-dione is a heterocyclic compound that features a triazine ring structure. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of the methylamino group and the triazine ring makes it a versatile molecule for synthetic and research purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Methylamino)-2,3,4,5-tetrahydro-1,2,4-triazine-3,5-dione typically involves the reaction of cyanuric chloride with methylamine under controlled conditions. The reaction is carried out in an alkaline medium to facilitate the substitution of chlorine atoms with the methylamino group. The reaction conditions include maintaining a temperature range of 0-5°C to ensure the stability of the intermediate products .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction parameters and improves the yield of the desired product. The use of automated systems ensures consistent quality and reduces the risk of contamination .

Chemical Reactions Analysis

Types of Reactions

6-(Methylamino)-2,3,4,5-tetrahydro-1,2,4-triazine-3,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-(Methylamino)-2,3,4,5-tetrahydro-1,2,4-triazine-3,5-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-(Methylamino)-2,3,4,5-tetrahydro-1,2,4-triazine-3,5-dione involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Methylamino)-2,3,4,5-tetrahydro-1,2,4-triazine-3,5-dione is unique due to its specific triazine ring structure and the presence of the methylamino group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

6-(methylamino)-2H-1,2,4-triazine-3,5-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N4O2/c1-5-2-3(9)6-4(10)8-7-2/h1H3,(H,5,7)(H2,6,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCMABXFRTXZZBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NNC(=O)NC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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